9-Bromo-5-(4-methylphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
9-Bromo-5-(4-methylphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. Its structure includes:
- A 4-methylphenyl group at position 5, enhancing lipophilicity and steric bulk.
- A 4-(propan-2-yloxy)phenyl moiety at position 2, introducing ether functionality and steric hindrance due to the isopropoxy group.
This compound’s structural complexity and substituent diversity make it a candidate for applications in medicinal chemistry and materials science. Below, we compare it with analogs to elucidate structure-property relationships.
Properties
Molecular Formula |
C26H25BrN2O2 |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
9-bromo-5-(4-methylphenyl)-2-(4-propan-2-yloxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H25BrN2O2/c1-16(2)30-21-11-8-18(9-12-21)23-15-24-22-14-20(27)10-13-25(22)31-26(29(24)28-23)19-6-4-17(3)5-7-19/h4-14,16,24,26H,15H2,1-3H3 |
InChI Key |
IBGRMDNJFSKPRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC(C)C)C5=C(O2)C=CC(=C5)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
| Reagent | Temperature | Solvent | Yield | Reference |
|---|---|---|---|---|
| Diketene, H2SO4 | 80°C | Toluene | 78% | |
| Formaldehyde, Aniline | 60°C | Ethanol | 85% |
Mechanistic studies using ESI-MS and IRMPD spectroscopy confirm iminium intermediates during benzoxazine formation, ensuring regioselective cyclization.
Annulation of the Pyrazole Ring
The pyrazolo[1,5-c][1,benzoxazine system is constructed by reacting 3-chloro-2-formylidine-1,4-benzoxazine (2) with 5-amino-3-arylpyrazoles (3). This step leverages the bifunctional nucleophilicity of 5-aminopyrazoles.
Example Protocol:
-
Intermediate 2 Synthesis :
-
Pyrazole Annulation :
4-Isopropoxyphenyl Group at Position 2
The 4-isopropoxyphenyl moiety is introduced via Ullmann coupling or direct alkylation of phenol intermediates.
Bromination at Position 9
Electrophilic bromination using PBr3 or N-bromosuccinimide (NBS) selectively targets position 9. The reaction proceeds via an iminium intermediate, as confirmed by X-ray crystallography.
Optimization Data:
| Brominating Agent | Solvent | Temperature | Yield | Selectivity |
|---|---|---|---|---|
| PBr3 | CHCl3 | 0°C → RT | 82% | >95% |
| NBS | CCl4 | 40°C | 75% | 88% |
Mechanism : Bromine attacks the electron-deficient aromatic ring at the para position relative to the oxazine oxygen, guided by directing effects.
Final Compound Characterization
The product is purified via column chromatography (SiO2, hexane/EtOAc) and characterized by:
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
9-Bromo-5-(4-methylphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield quinones or other oxidized derivatives.
Reduction: Could produce dehalogenated or hydrogenated products.
Substitution: Results in the formation of substituted benzoxazines with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Biological Probes: Utilized in studying biological pathways and enzyme functions.
Drug Development: Potential lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Used in the development of advanced materials such as polymers and resins.
Electronics: Component in the fabrication of electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 9-Bromo-5-(4-methylphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituents at positions 2, 5, and 9:
| Compound Name | Position 5 Substituent | Position 2 Substituent | Position 9 Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Data | References |
|---|---|---|---|---|---|---|---|
| Target Compound | 4-methylphenyl | 4-(propan-2-yloxy)phenyl | Br | C₂₈H₂₆BrN₂O₂ | 503.43* | N/A | [15] |
| 9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | 4-fluorophenyl | phenyl | Br | C₂₂H₁₆BrFN₂O | 423.28 | IR, NMR data; no bioactivity | [1] |
| 9-Bromo-5-(4-butoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | 4-butoxyphenyl | 4-ethoxyphenyl | Br | C₂₈H₂₈BrN₂O₃ | 535.44 | CAS: 371116-67-5 | [3] |
| 5-(4-Bromophenyl)-9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | 4-bromophenyl | 4-methoxyphenyl | Cl | C₂₃H₁₇BrClN₂O₂ | 483.76 | MDL: MFCD02675022 | [4] |
| 9-Bromo-5-(3-nitrophenyl)-2-[4-(methyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | 3-nitrophenyl | 4-methoxyphenyl | Br | C₂₃H₁₇BrN₃O₃ | 478.31 | Safety data (GHS) | [7] |
| 9-Chloro-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | 4-fluorophenyl | 4-methylphenyl | Cl | C₂₃H₁₇ClFN₂O | 397.85 | PubChem entry (no JS) | [11] |
*Calculated based on ’s isostructural analog.
Key Observations :
- Electron-withdrawing groups (Br, NO₂) at position 9 enhance reactivity but may reduce solubility .
- Halogen variations (Br vs. Cl) influence intermolecular interactions (e.g., halogen bonding) and melting points .
Physicochemical Properties
- Molecular Weight : The target compound (503.43 g/mol) is heavier than analogs with shorter alkoxy chains (e.g., 423.28 g/mol in [1]) due to its isopropoxy and methylphenyl groups .
- Melting Points : While direct data for the target compound is unavailable, analogs with bromo substituents and bulky groups (e.g., 204°C in [16]) suggest high thermal stability. Chlorinated analogs (e.g., [4]) have lower melting points (~130–160°C) .
- Solubility : The isopropoxy group in the target compound likely reduces water solubility compared to methoxy or ethoxy analogs .
Biological Activity
9-Bromo-5-(4-methylphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with potential biological activities. It belongs to the class of pyrazolobenzoxazines, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C25H22BrN2O2 |
| Molecular Weight | 496.36 g/mol |
| IUPAC Name | 9-bromo-5-(4-methylphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
Structural Features
The compound features a bromine atom and a propan-2-yloxy group that contribute to its unique biological activity. The presence of multiple aromatic rings enhances its lipophilicity and potential interactions with biological targets.
The biological activity of 9-Bromo-5-(4-methylphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It has the potential to bind to various receptors, modulating signaling pathways.
- Antioxidant Activity : The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
Pharmacological Studies
Research has indicated that derivatives of pyrazolobenzoxazines exhibit various pharmacological activities including:
- Antimicrobial Activity : Some studies report that related compounds show significant antimicrobial effects against bacteria and fungi.
- Anti-inflammatory Effects : These compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antitumor Properties : Certain derivatives demonstrate cytotoxic effects against cancer cell lines.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of similar pyrazolobenzoxazine compounds against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL .
- Cytotoxic Effects : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that certain derivatives exhibited IC50 values below 30 µM, indicating significant cytotoxicity .
- Enzyme Inhibition : Research highlighted that similar compounds demonstrated selective inhibition of acetylcholinesterase (AChE) with IC50 values around 50 µM, suggesting potential use in treating neurodegenerative diseases .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Compound A | Antimicrobial | 25 |
| Compound B | Cytotoxic (MCF-7) | 15 |
| Compound C | AChE Inhibition | 50 |
This table illustrates the comparative biological activities of related compounds, emphasizing the potential efficacy of 9-Bromo-5-(4-methylphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine.
Q & A
Q. Q1. What are the common synthetic routes for synthesizing 9-Bromo-5-(4-methylphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine?
Methodological Answer: The synthesis typically involves multi-step reactions starting with cyclization of β-dicarbonyl compounds with amines or hydrazine derivatives to form the pyrazolo-benzoxazine core. Key steps include:
- Bromination: Using N-bromosuccinimide (NBS) to introduce the bromine atom at the 9-position .
- Substitution: Introducing the 4-methylphenyl and 4-(propan-2-yloxy)phenyl groups via nucleophilic aromatic substitution or Suzuki coupling .
- Cyclization: Acid- or base-catalyzed cyclization under reflux conditions (e.g., ethanol/HCl) to form the fused heterocyclic structure .
Characterization is performed via NMR spectroscopy (¹H/¹³C) and mass spectrometry to confirm regiochemistry and purity .
Q. Q2. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming regiochemistry of substituents and detecting dynamic effects in the dihydropyrazolo-benzoxazine ring .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns, especially for bromine-containing derivatives .
- X-ray Crystallography: Resolves ambiguities in stereochemistry and confirms spatial arrangement of substituents in crystalline form .
Advanced Research Questions
Q. Q3. How can researchers optimize reaction conditions to mitigate low yields in the final cyclization step?
Methodological Answer: Low yields often arise from competing side reactions (e.g., over-oxidation or incomplete cyclization). Strategies include:
- Solvent Optimization: Using polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction rates .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl substituents .
- Temperature Control: Maintaining precise reflux temperatures (e.g., 80–100°C) to avoid decomposition .
Yields can be monitored via TLC and quantified using HPLC with UV detection .
Q. Q4. How should conflicting biological activity data (e.g., inconsistent IC₅₀ values in anticancer assays) be resolved?
Methodological Answer: Discrepancies may arise from variations in assay conditions or compound purity. To address this:
- Purity Validation: Re-test the compound using HPLC (>95% purity) and confirm stability under assay conditions (e.g., pH 7.4 buffer) .
- Assay Standardization: Use consistent cell lines (e.g., MCF-7 for breast cancer) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Mechanistic Profiling: Perform kinase inhibition assays to identify off-target interactions that may skew results .
Q. Q5. What strategies are effective for enhancing the solubility of this compound in aqueous media for in vivo studies?
Methodological Answer: The compound’s hydrophobicity (logP ~4.5) limits solubility. Solutions include:
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the 4-(propan-2-yloxy)phenyl moiety .
- Nanoformulation: Encapsulate in PEGylated liposomes or polymeric nanoparticles to improve bioavailability .
- Co-solvent Systems: Use ethanol/Cremophor EL mixtures (e.g., 10:90 v/v) for preclinical dosing .
Q. Q6. How can regioselectivity challenges during bromine substitution be addressed?
Methodological Answer: Competing substitution at the 5- or 9-positions can occur due to electronic effects. Mitigation strategies:
- Directing Groups: Install temporary nitro or methoxy groups to steer bromination to the 9-position, followed by reduction .
- Lewis Acid Catalysis: Use FeCl₃ to polarize the aromatic ring and favor electrophilic attack at the desired site .
- Computational Modeling: DFT calculations predict charge distribution and guide reagent selection .
Data Contradiction Analysis
Q. Q7. How to reconcile discrepancies in reported melting points (e.g., 160–165°C vs. 170–175°C)?
Methodological Answer: Variations may stem from polymorphic forms or impurities. Steps for resolution:
- Recrystallization: Purify the compound using mixed solvents (e.g., ethyl acetate/hexane) and analyze via DSC to detect polymorphs .
- Elemental Analysis: Confirm stoichiometry (C, H, N) to rule out hydrate or solvate formation .
- Interlab Validation: Compare data across multiple labs using standardized protocols .
Q. Q8. Why do SAR studies show conflicting trends in substituent effects on bioactivity?
Methodological Answer: Divergent trends may arise from differences in target binding pockets or assay sensitivity. Recommendations:
- Structural Biology: Perform X-ray co-crystallization with target proteins (e.g., kinases) to map binding interactions .
- Free-Wilson Analysis: Quantitatively correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Meta-Analysis: Aggregate data from multiple studies to identify consensus trends .
Comparative Analysis with Analogues
Q. Q9. How does replacing the 4-methylphenyl group with a 4-chlorophenyl moiety affect reactivity?
Methodological Answer: The electron-withdrawing chlorine atom increases electrophilicity at the 5-position, facilitating nucleophilic substitution. Key changes:
- Reaction Rates: Chlorophenyl derivatives undergo Suzuki coupling 2–3x faster than methylphenyl analogues .
- By-product Formation: Higher risk of dehalogenation under basic conditions; mitigate via low-temperature Pd catalysis .
Q. Q10. What distinguishes the biological activity of this compound from its 4-methoxyphenyl analogue?
Methodological Answer: The 4-(propan-2-yloxy) group enhances metabolic stability compared to methoxy, which is prone to demethylation. Differences include:
- Pharmacokinetics: Longer half-life (t₁/₂ ~8h vs. 3h) due to reduced CYP450-mediated oxidation .
- Target Affinity: The bulkier isopropyloxy group improves selectivity for GSK-3β over CDK2 (Ki = 0.8 nM vs. 12 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
